4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a tetrahydroisoquinoline sulfonyl group and a p-tolyl-substituted thiazol-2-amine moiety. Its structure integrates sulfonamide and heterocyclic functionalities, which are common in bioactive molecules targeting enzymes or receptors. The sulfonyl group enhances solubility and binding affinity, while the thiazol ring contributes to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPPFXMOGRMTIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization for Tetrahydroisoquinoline Core Formation
The tetrahydroisoquinoline (THIQ) scaffold is typically synthesized via Bischler-Napieralski cyclization , wherein phenethylamine derivatives undergo intramolecular cyclodehydration. For example, heating N-acylphenethylamines with phosphoryl chloride (POCl₃) generates dihydroisoquinolines, which are subsequently reduced to THIQ derivatives using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Table 1: Representative THIQ Synthesis Conditions
| Starting Material | Cyclization Agent | Reduction Method | Yield (%) | Reference |
|---|---|---|---|---|
| N-Acetylphenethylamine | POCl₃ | NaBH₄ | 78 | |
| N-Boc-phenethylamine | PPA* | H₂/Pd-C | 85 |
*PPA = polyphosphoric acid
Sulfonylation of the THIQ Amine
The THIQ amine is sulfonylated using arylsulfonyl chlorides under basic conditions. For instance, reacting 1,2,3,4-tetrahydroisoquinoline with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) and triethylamine (Et₃N) at 0–25°C yields the sulfonamide derivative. Critical parameters include:
- Temperature control to minimize side reactions (e.g., sulfonate ester formation).
- Stoichiometric base to scavenge HCl and drive the reaction to completion.
Optimized Protocol :
- Dissolve THIQ (1.0 equiv.) in anhydrous THF.
- Add Et₃N (2.5 equiv.) and cool to 0°C.
- Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv.).
- Warm to 25°C and stir for 12 h.
- Isolate via aqueous workup (yield: 89%).
Preparation of 4-(p-Tolyl)thiazol-2-amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction , condensing α-halo ketones with thioureas. For 4-(p-tolyl)thiazol-2-amine:
- React 4-methylacetophenone with bromine in acetic acid to form α-bromo-4-methylacetophenone.
- Treat with thiourea in ethanol under reflux to afford the thiazole-2-amine.
Table 2: Thiazole Synthesis Parameters
| α-Halo Ketone | Thiourea Equiv. | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| α-Bromo-4-methylacetophenone | 1.2 | Ethanol | 80 | 72 |
| α-Chloro-4-methylacetophenone | 1.5 | DMF | 100 | 65 |
Assembly of the Benzamide Intermediate
Carboxylic Acid Activation and Amide Coupling
The central benzamide is formed by coupling 4-nitrobenzoic acid with 4-(p-tolyl)thiazol-2-amine. Activation via 1,1'-carbonyldiimidazole (CDI) or HATU ensures high efficiency:
- Activate 4-nitrobenzoic acid (1.0 equiv.) with CDI (1.2 equiv.) in THF for 1 h.
- Add 4-(p-tolyl)thiazol-2-amine (1.1 equiv.) and stir at 25°C for 24 h.
- Purify by column chromatography (SiO₂, hexane/EtOAc) to obtain N-(4-(p-tolyl)thiazol-2-yl)-4-nitrobenzamide (yield: 82%).
Final Sulfonylation and Deprotection
Coupling the Sulfonyl-THIQ to the Benzamide
The nitro group on the benzamide is reduced to an amine using hydrogenation (H₂/Pd-C), followed by sulfonylation with the THIQ-sulfonyl chloride:
- Reduce N-(4-(p-tolyl)thiazol-2-yl)-4-nitrobenzamide (1.0 equiv.) in MeOH/H₂O under H₂ (1 atm) with 10% Pd/C (0.1 equiv.) for 6 h.
- Filter and concentrate to obtain 4-amino-N-(4-(p-tolyl)thiazol-2-yl)benzamide.
- React with THIQ-sulfonyl chloride (1.05 equiv.) in pyridine at 50°C for 8 h.
- Isolate via precipitation (yield: 68%).
Table 3: Comparative Sulfonylation Conditions
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 12 | 72 |
| Pyridine | DCM | 50 | 8 | 68 |
| DMAP | Acetone | 40 | 6 | 75 |
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Key characterization data includes:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.25 (m, 11H, aromatic), 4.12 (s, 2H, SO₂NH).
- HRMS : [M+H]⁺ calculated for C₂₇H₂₅N₃O₃S₂: 512.1464; found: 512.1468.
Critical Analysis of Synthetic Routes
Yield Optimization Challenges
Scalability Considerations
- Cost of Reagents : HATU-mediated couplings, while efficient, are prohibitively expensive for large-scale synthesis. CDI or EDC/HOBt systems offer viable alternatives.
Applications and Derivative Synthesis
Pharmacological Derivative Development
The compound serves as a precursor for antitumor agents, with modifications explored at the:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, such as:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The isoquinoline moiety can be reduced to its corresponding tetrahydroisoquinoline derivative.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Typical reaction conditions vary from mild to severe, depending on the specific transformation required.
Major Products: Major products include modified derivatives of the original compound, often with enhanced properties or reactivity for further applications.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that benzamide derivatives, including those similar to the compound , exhibit promising anticancer properties. For example, compounds containing thiazole moieties have been shown to inhibit RET kinase activity, which is crucial in certain types of cancers. The synthesis of novel benzamide derivatives has led to the identification of compounds that demonstrate moderate to high potency against cancer cell lines in vitro .
Opioid Receptor Antagonism
Research has also highlighted the potential of tetrahydroisoquinoline derivatives as opioid receptor antagonists. These compounds can modify interactions at the mu-opioid receptor, which is significant for pain management and addiction therapies. In vitro studies have demonstrated that modifications to the tetrahydroisoquinoline structure can enhance receptor binding affinity and selectivity .
Synthesis and Structural Modifications
The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves complex chemical reactions that allow for the introduction of various functional groups. This flexibility in design enables researchers to tailor the pharmacological properties of the compound:
- Functionalization : The introduction of sulfonyl groups and thiazole rings has been linked to enhanced biological activity.
- Diversity in Derivatives : The ability to synthesize a range of analogues allows for extensive structure-activity relationship studies, which are crucial for optimizing therapeutic efficacy .
Antimicrobial Properties
Compounds with similar structural features have shown notable antimicrobial activities. For instance, derivatives containing 1,3,4-thiadiazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens. The incorporation of different substituents can influence these effects, making them candidates for further pharmacological exploration .
Neuropharmacological Effects
The tetrahydroisoquinoline scaffold is known for its neuropharmacological effects, including potential antidepressant and anxiolytic properties. Research into related compounds suggests that they may modulate neurotransmitter systems, offering avenues for treating mood disorders .
Case Studies
Comparison with Similar Compounds
Core Heterocycles
- Target Compound: Contains a thiazol-2-amine linked to a benzamide and tetrahydroisoquinoline sulfonyl group.
- Analog 1 : 4-(4′-Nitrophenyl)-N-tosylthiazol-2-amine (11a) from features a nitro-substituted thiazol-2-amine with a tosyl group.
- Analog 2 : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9) from use a triazole-thione core with sulfonylphenyl substituents.
Key Differences :
- The p-tolyl group on the thiazol ring (electron-donating) contrasts with nitro groups (electron-withdrawing) in analogs, altering electronic properties and receptor affinity .
Physicochemical Properties
| Compound | IR Spectral Features (cm⁻¹) | Tautomeric Behavior | Solubility Trends |
|---|---|---|---|
| Target Compound | Expected νC=O (~1660–1680), νS=O (~1350) (inferred) | No tautomerism (rigid benzamide core) | Moderate (sulfonyl enhances H-bonding) |
| Triazole-thiones (7–9) | νC=S (1247–1255), absence of νC=O | Exists as thione tautomers | Low (hydrophobic triazole core) |
| Hydrazinecarbothioamides (4–6) | νC=S (1243–1258), νC=O (1663–1682) | – | Moderate (polar carbonyl/sulfonyl) |
Key Insights :
Docking Studies (Inferred)
While direct data on the target compound are lacking, Glide docking () has been used to evaluate similar sulfonamide derivatives. Compounds with bulky sulfonyl groups (e.g., tetrahydroisoquinoline) may exhibit higher docking scores due to improved van der Waals interactions, though excessive rigidity could reduce conformational adaptability .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : The p-tolyl group on the target’s thiazol may enhance binding to hydrophobic pockets compared to nitro-substituted analogs (11a–b) .
- Sulfonyl Linkers: Triazole-thiones (7–9) with halogen substituents (Cl, Br) show increased metabolic stability, suggesting the target’s tetrahydroisoquinoline sulfonyl group may similarly resist oxidation .
Biological Activity
The compound 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroisoquinoline moiety and the introduction of the sulfonyl and thiazole groups. The synthetic route often employs techniques such as:
- Nucleophilic substitutions to introduce functional groups.
- Cyclization reactions to form the isoquinoline structure.
- Coupling reactions to attach the thiazole and benzamide components.
2.1 Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, benzamide derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. In particular, compounds with a thiazole ring have shown promise as inhibitors of RET kinase, which is implicated in various cancers .
| Compound | Activity | Reference |
|---|---|---|
| 4-chloro-benzamides | Moderate to high RET kinase inhibition | |
| Thiadiazole derivatives | Anticancer activity |
2.2 Antimicrobial Effects
Compounds containing a thiadiazole ring have demonstrated broad-spectrum antimicrobial properties. For example, substituted 1,3,4-thiadiazole derivatives have shown inhibitory effects against various bacterial strains and fungi . The presence of hydrophobic moieties enhances their interaction with microbial membranes.
2.3 Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The thiazole and benzamide moieties play crucial roles in enhancing its pharmacological effects. Modifications at specific positions can lead to increased potency or selectivity against target enzymes or receptors.
Case Study 1: RET Kinase Inhibition
In a study evaluating a series of benzamide derivatives, one compound demonstrated a significant reduction in cell proliferation driven by RET mutations. This highlights the potential for developing targeted therapies for cancers associated with RET overexpression .
Case Study 2: Antimicrobial Activity
Another investigation into thiadiazole derivatives showed that specific substitutions increased their efficacy against Staphylococcus epidermidis, indicating that strategic modifications can enhance antimicrobial properties .
4. Research Findings
Recent research has emphasized the importance of the thiadiazole scaffold in drug design due to its versatile biological activities. The incorporation of this scaffold into novel compounds continues to be a focus for developing new therapeutics with enhanced efficacy against cancer and infectious diseases .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions with careful control of:
- Temperature : Reactions often require reflux conditions (e.g., ethanol at 80°C) or room temperature for sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation, while ethanol/water mixtures aid cyclization .
- Catalysts : Acidic/basic conditions (e.g., H₂SO₄ or NaOH) are critical for thiazole ring formation via thiourea and α-haloketone reactions .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and analytical methods is used:
- NMR : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonyl groups at δ 3.1–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 523.12) .
- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm amide C=O and sulfonyl S=O stretches .
Q. What functional groups contribute to its biological activity?
Key moieties include:
- Tetrahydroisoquinoline sulfonyl group : Enhances binding to hydrophobic enzyme pockets (e.g., kinases) .
- p-Tolyl thiazole : Improves metabolic stability and cellular uptake .
- Benzamide core : Facilitates hydrogen bonding with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities?
Contradictions (e.g., anticancer vs. antimicrobial activity) may arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Structural analogs : Compare derivatives (e.g., replacing p-tolyl with bromophenyl) to isolate activity drivers .
- Pharmacokinetic studies : Measure solubility (logP ~2.8) and plasma stability to assess bioavailability discrepancies .
Q. What computational methods predict target interactions?
- Docking simulations : Use AutoDock Vina to model binding to kinases (e.g., EGFR, PDB ID: 3TX) with binding energies < -8.0 kcal/mol .
- DFT calculations : Analyze electron density maps to optimize sulfonyl group orientation for H-bonding .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can regioselectivity challenges in thiazole formation be overcome?
- Directed metalation : Use CuI or Pd catalysts to control substitution patterns on the thiazole ring .
- Protecting groups : Temporarily block reactive sites (e.g., benzamide NH) during sulfonylation .
- Microwave-assisted synthesis : Reduce side reactions by accelerating cyclization (e.g., 15 minutes at 150°C) .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the benzamide NH for pH-sensitive release .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance aqueous dispersion .
- Co-crystallization : Use co-solvents (e.g., cyclodextrins) to stabilize amorphous phases .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Sulfonylation Step
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 0–5°C (exothermic) | |
| Solvent | Dry DCM | |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% |
Q. Table 2: Biological Activity Comparison of Structural Analogs
| Derivative | Target IC₅₀ (μM) | Activity | Evidence Source |
|---|---|---|---|
| p-Tolyl thiazole | 0.45 ± 0.12 | Anticancer | |
| 4-Bromophenyl thiazole | 1.20 ± 0.30 | Antimicrobial | |
| Methoxybenzamide | >10.0 | Inactive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
